molecular formula C17H32ClNO B5065995 2-(1-adamantyl)-2-[(2,2-dimethylpropyl)amino]ethanol hydrochloride

2-(1-adamantyl)-2-[(2,2-dimethylpropyl)amino]ethanol hydrochloride

Cat. No. B5065995
M. Wt: 301.9 g/mol
InChI Key: VFHQPLSGRWTVAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-adamantyl)-2-[(2,2-dimethylpropyl)amino]ethanol hydrochloride, also known as ADEP, is a synthetic compound that has gained significant attention in the scientific community due to its unique properties. It is a potent antibiotic that has been found to be effective against a broad range of bacterial strains, including those that are resistant to traditional antibiotics.

Mechanism of Action

2-(1-adamantyl)-2-[(2,2-dimethylpropyl)amino]ethanol hydrochloride works by activating ClpP, a protein that is essential for bacterial survival. Once activated, ClpP degrades proteins that are critical for bacterial growth and survival, leading to bacterial death. This mechanism of action is unique and has been found to be effective against a broad range of bacterial strains.
Biochemical and Physiological Effects:
2-(1-adamantyl)-2-[(2,2-dimethylpropyl)amino]ethanol hydrochloride has been found to have minimal toxicity to human cells, making it a promising candidate for further development as an antibiotic. It has also been found to have a low likelihood of inducing resistance in bacteria, which is a significant advantage over traditional antibiotics.

Advantages and Limitations for Lab Experiments

2-(1-adamantyl)-2-[(2,2-dimethylpropyl)amino]ethanol hydrochloride has several advantages for lab experiments, including its broad-spectrum activity, low likelihood of inducing resistance, and minimal toxicity to human cells. However, it also has some limitations, including its complex synthesis method and the need for further research to determine its optimal dosage and administration.

Future Directions

There are several future directions for 2-(1-adamantyl)-2-[(2,2-dimethylpropyl)amino]ethanol hydrochloride research, including further optimization of the synthesis method, exploration of its potential use as a topical agent, and investigation of its potential use in combination with other antibiotics. Additionally, further research is needed to determine the optimal dosage and administration of 2-(1-adamantyl)-2-[(2,2-dimethylpropyl)amino]ethanol hydrochloride and to evaluate its safety and efficacy in clinical trials.
Conclusion:
In conclusion, 2-(1-adamantyl)-2-[(2,2-dimethylpropyl)amino]ethanol hydrochloride is a promising candidate for further development as an antibiotic due to its unique mechanism of action, broad-spectrum activity, and low likelihood of inducing resistance. While there are still some limitations and areas for further research, the potential benefits of 2-(1-adamantyl)-2-[(2,2-dimethylpropyl)amino]ethanol hydrochloride make it an exciting area of study in the field of antibiotic research.

Synthesis Methods

2-(1-adamantyl)-2-[(2,2-dimethylpropyl)amino]ethanol hydrochloride is synthesized through a multistep process that involves the reaction of adamantane with various reagents to yield the desired product. The synthesis method is complex and requires a high level of skill and expertise. However, the yield of 2-(1-adamantyl)-2-[(2,2-dimethylpropyl)amino]ethanol hydrochloride is relatively high, making it a viable option for large-scale production.

Scientific Research Applications

2-(1-adamantyl)-2-[(2,2-dimethylpropyl)amino]ethanol hydrochloride has been extensively studied for its potential use as an antibiotic. It has been found to be effective against a broad range of bacterial strains, including those that are resistant to traditional antibiotics. 2-(1-adamantyl)-2-[(2,2-dimethylpropyl)amino]ethanol hydrochloride works by activating ClpP, a protein that is essential for bacterial survival. Once activated, ClpP degrades proteins that are critical for bacterial growth and survival, leading to bacterial death.

properties

IUPAC Name

2-(1-adamantyl)-2-(2,2-dimethylpropylamino)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31NO.ClH/c1-16(2,3)11-18-15(10-19)17-7-12-4-13(8-17)6-14(5-12)9-17;/h12-15,18-19H,4-11H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFHQPLSGRWTVAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNC(CO)C12CC3CC(C1)CC(C3)C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Adamantyl)-2-[(2,2-dimethylpropyl)amino]ethanol hydrochloride

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